

# Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-Isopropyl-beta-propiolactone)

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## Compound of Interest

Compound Name: *beta-Isopropyl-beta-propiolactone*

Cat. No.: *B087267*

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## Introduction

This technical guide provides a comprehensive overview of 4-(1-methylethyl)oxetan-2-one, commonly known as **beta-Isopropyl-beta-propiolactone**. This compound belongs to the class of beta-lactones, which are four-membered cyclic esters. The inherent ring strain in these molecules makes them valuable synthetic intermediates, susceptible to a variety of ring-opening reactions. This document consolidates the available chemical and physical data, outlines a probable synthetic route, and discusses the expected reactivity of this specific beta-lactone. Due to the limited availability of published data for this particular compound, some information is presented based on the well-established chemistry of analogous beta-lactones.

## Chemical Identity and Properties

The IUPAC name for **beta-Isopropyl-beta-propiolactone** is 4-(1-methylethyl)oxetan-2-one.

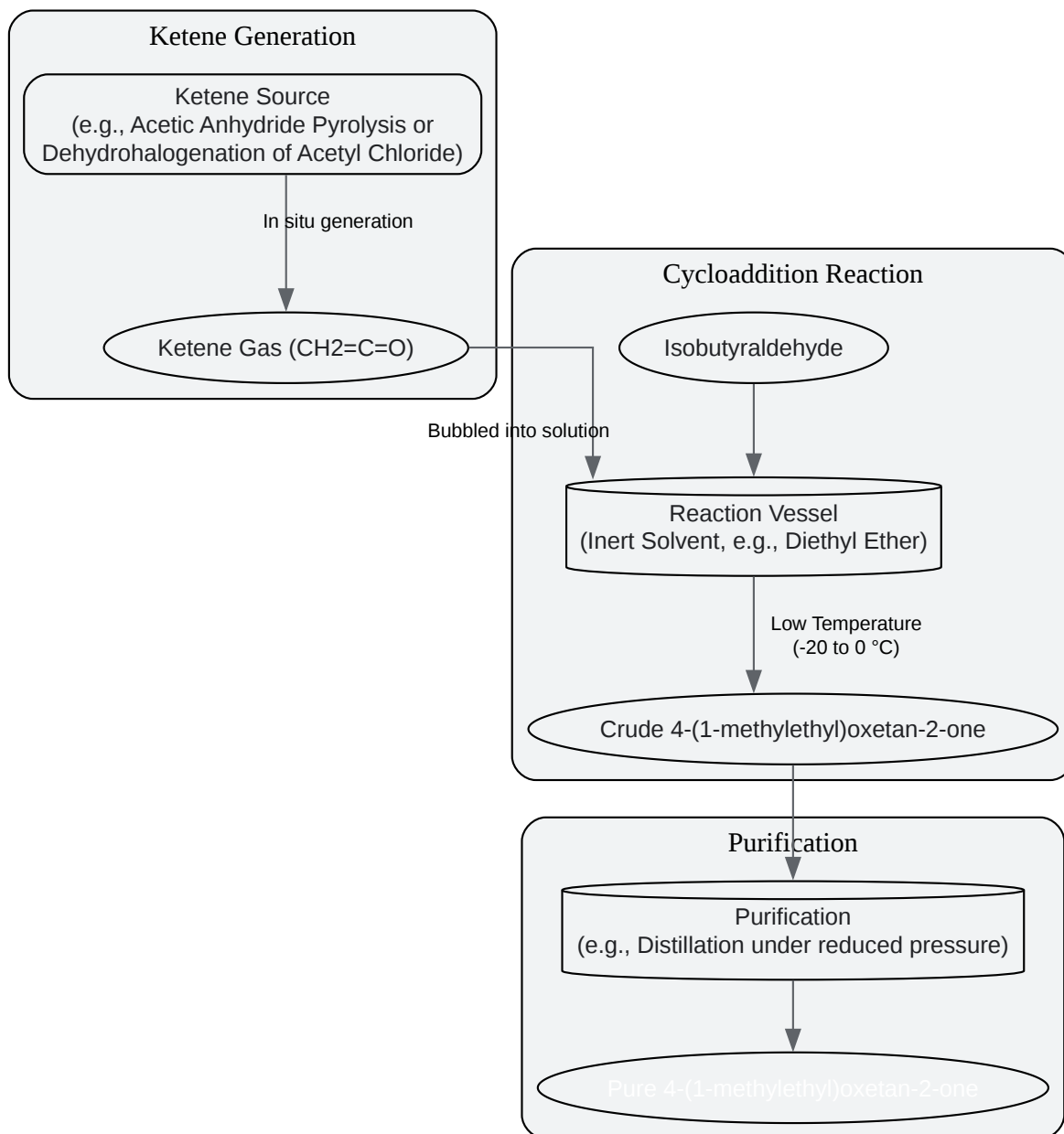
| Property            | Value                             | Source           |
|---------------------|-----------------------------------|------------------|
| IUPAC Name          | 4-(1-methylethyl)oxetan-2-one     | -                |
| Common Name         | beta-Isopropyl-beta-propiolactone | --INVALID-LINK-- |
| CAS Number          | 10359-02-1                        | --INVALID-LINK-- |
| Molecular Formula   | C6H10O2                           | --INVALID-LINK-- |
| Molecular Weight    | 114.14 g/mol                      | --INVALID-LINK-- |
| Boiling Point       | 110-113 °C (at 10 Torr)           | --INVALID-LINK-- |
| Density (Predicted) | 1.031 ± 0.06 g/cm <sup>3</sup>    | --INVALID-LINK-- |

Note: Experimental spectral data (NMR, IR, Mass Spectrometry) for 4-(1-methylethyl)oxetan-2-one are not readily available in public databases. However, characteristic spectral features would be expected based on its structure. For instance, the IR spectrum would likely show a strong carbonyl stretch for the strained lactone at a relatively high wavenumber (around 1820-1840 cm<sup>-1</sup>). The <sup>1</sup>H NMR spectrum would feature signals corresponding to the isopropyl group and the protons on the oxetane ring.

## Synthesis

A primary and industrially relevant method for the synthesis of beta-lactones is the [2+2] cycloaddition of a ketene with an aldehyde or ketone. For 4-(1-methylethyl)oxetan-2-one, this would involve the reaction of isobutyraldehyde with ketene.<sup>[1]</sup> Ketenes are highly reactive and are typically generated in situ for these reactions.<sup>[1]</sup>

## Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of 4-(1-methylethyl)oxetan-2-one.

## General Experimental Protocol

Warning: Ketene is toxic and highly reactive. This synthesis should be performed by trained personnel in a well-ventilated fume hood.

- **Apparatus Setup:** A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dry-ice condenser is charged with a solution of isobutyraldehyde in an inert solvent (e.g., anhydrous diethyl ether). The flask is cooled in an appropriate bath (e.g., acetone/dry ice) to maintain a temperature between -20 °C and 0 °C.
- **Ketene Generation:** Ketene gas is generated in a separate apparatus, for example, by the pyrolysis of acetic anhydride or the dehydrohalogenation of acetyl chloride with a non-nucleophilic base like triethylamine.<sup>[2]</sup>
- **Cycloaddition:** The generated ketene gas is passed through the stirred solution of isobutyraldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion of the reaction, any unreacted ketene is removed by purging the system with an inert gas (e.g., nitrogen or argon). The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield pure 4-(1-methylethyl)oxetan-2-one.

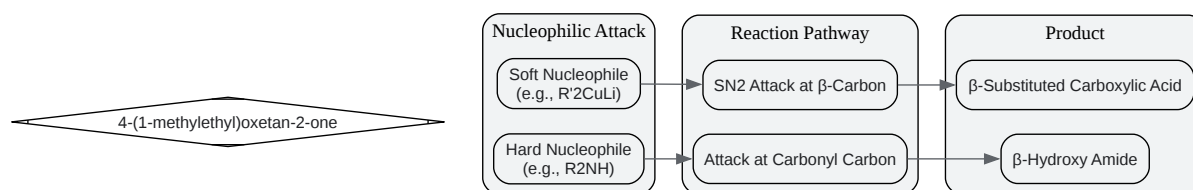
## Chemical Reactivity

The reactivity of 4-(1-methylethyl)oxetan-2-one is dominated by the strained four-membered lactone ring, making it susceptible to nucleophilic attack. Two primary modes of reaction are observed: attack at the carbonyl carbon and S<sub>N</sub>2 attack at the β-carbon.

## Nucleophilic Ring-Opening Reactions

Nucleophiles can attack either the electrophilic carbonyl carbon or the β-carbon of the lactone ring, leading to different products. The regioselectivity of the attack can be influenced by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.<sup>[3]</sup>

- **Attack at the Carbonyl Carbon (Acyl Cleavage):** "Hard" nucleophiles, such as primary and secondary amines, tend to attack the carbonyl carbon. This leads to an addition-elimination reaction, resulting in ring opening to form  $\beta$ -hydroxy amides.[3]
- **S<sub>N</sub>2 Attack at the  $\beta$ -Carbon (Alkyl Cleavage):** "Soft" nucleophiles, such as organocuprates (derived from Grignard reagents) or azide ions, typically favor an S<sub>N</sub>2-type attack on the  $\beta$ -carbon, leading to inversion of stereochemistry at that center and the formation of a carboxylate.[3][4]



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Caption: Regioselectivity of nucleophilic attack on beta-lactones.

## Polymerization

Beta-lactones, including presumably 4-(1-methylethyl)oxetan-2-one, can undergo ring-opening polymerization to form polyesters. This polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. Cationic polymerization is particularly common for oxetanes due to their high basicity.[5] The properties of the resulting polymer, poly( $\beta$ -hydroxyisovalerate), would depend on the stereochemistry of the monomer and the polymerization conditions.

## Applications in Research and Development

While specific applications for 4-(1-methylethyl)oxetan-2-one are not well-documented, its structural motif suggests potential utility in several areas:

- **Synthetic Intermediates:** As a source of chiral  $\beta$ -hydroxy acids or other  $\beta$ -substituted carboxylic acid derivatives, which are common structural motifs in natural products and pharmaceuticals.
- **Monomer for Biodegradable Polymers:** Substituted poly( $\beta$ -hydroxyalkanoates) are a class of biodegradable polymers.
- **Drug Discovery:** The oxetane ring is increasingly used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[6]

## Conclusion

4-(1-methylethyl)oxetan-2-one is a beta-lactone with potential as a synthetic building block. While specific experimental data for this compound is scarce, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of beta-lactones. The primary synthetic route involves a [2+2] cycloaddition, and its reactivity is characterized by nucleophilic ring-opening reactions at either the carbonyl or the  $\beta$ -carbon. Further research into the specific properties and reactions of this compound could uncover novel applications in organic synthesis, polymer science, and medicinal chemistry.

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